4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
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Overview
Description
The compound 4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE is a complex organic molecule characterized by its unique structure, which includes fluorophenyl, methoxyphenyl, and pyranopyrazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyranopyrazolone core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl and methoxyphenyl groups: This step often involves coupling reactions such as Suzuki-Miyaura cross-coupling, which requires palladium catalysts and boronic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE: can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts for coupling reactions: Palladium catalysts, boronic acid derivatives.
Major Products
Oxidation products: Aldehydes, acids.
Reduction products: Alcohols, amines.
Substitution products: Amines, thiols.
Scientific Research Applications
4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can lead to the development of new drugs.
Mechanism of Action
The mechanism by which 4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Shares the fluorophenyl group and is used in similar applications.
Bis(4-fluorophenyl)methanone: Another compound with fluorophenyl groups, used in materials science and medicinal chemistry.
Uniqueness
4-{4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRANO[2,3-C]PYRAZOL-6-ONE: is unique due to its combination of fluorophenyl, methoxyphenyl, and pyranopyrazolone moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H23FN2O5 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
4-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-3-(4-methoxyphenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C27H23FN2O5/c1-32-19-10-7-16(8-11-19)26-25-20(14-24(31)35-27(25)30-29-26)17-9-12-22(23(13-17)33-2)34-15-18-5-3-4-6-21(18)28/h3-13,20H,14-15H2,1-2H3,(H,29,30) |
InChI Key |
PNDYGBKSTFCNCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(CC(=O)OC3=NN2)C4=CC(=C(C=C4)OCC5=CC=CC=C5F)OC |
Origin of Product |
United States |
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